
2-(Oxan-4-yl)propane-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxan-4-yl)propane-2-sulfonyl chloride is a chemical compound with the molecular formula C8H15ClO3S and a molecular weight of 226.72 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-(Oxan-4-yl)propane-2-sulfonyl chloride typically involves the oxidative chlorination of thiol derivatives. One common method uses a combination of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) as reagents . This reaction is highly efficient and produces the desired sulfonyl chloride in excellent yields under mild conditions. Industrial production methods may vary, but they generally follow similar oxidative chlorination pathways to ensure high purity and yield.
Análisis De Reacciones Químicas
2-(Oxan-4-yl)propane-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides.
Reduction: It can be reduced to form sulfonamides.
Substitution: The sulfonyl chloride group can be substituted with various nucleophiles to form different derivatives.
Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, and various nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(Oxan-4-yl)propane-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: The compound is used in the modification of biomolecules for various biochemical studies.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Oxan-4-yl)propane-2-sulfonyl chloride involves the formation of sulfonyl chloride groups, which are highly reactive and can undergo further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparación Con Compuestos Similares
2-(Oxan-4-yl)propane-2-sulfonyl chloride can be compared with other sulfonyl chlorides, such as methanesulfonyl chloride and benzenesulfonyl chloride. While all these compounds contain the sulfonyl chloride functional group, this compound is unique due to its oxan-4-yl substituent, which imparts distinct chemical properties and reactivity .
Similar compounds include:
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- p-Toluenesulfonyl chloride
These compounds share similar reactivity patterns but differ in their specific applications and chemical properties.
Propiedades
Fórmula molecular |
C8H15ClO3S |
|---|---|
Peso molecular |
226.72 g/mol |
Nombre IUPAC |
2-(oxan-4-yl)propane-2-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO3S/c1-8(2,13(9,10)11)7-3-5-12-6-4-7/h7H,3-6H2,1-2H3 |
Clave InChI |
XEYMTSYTTVQHSR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CCOCC1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


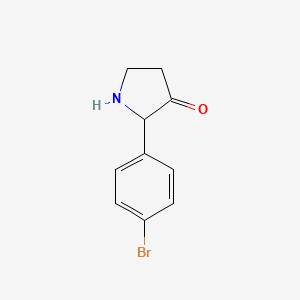
![2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane](/img/structure/B13061674.png)
![(3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde](/img/structure/B13061681.png)
![5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13061684.png)
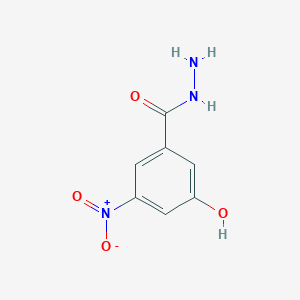
![2-{1-[(Benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid](/img/structure/B13061706.png)
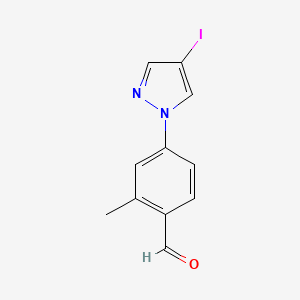

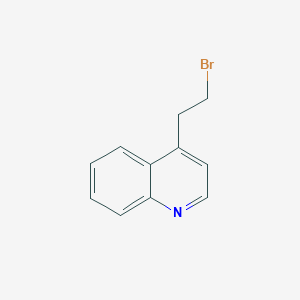

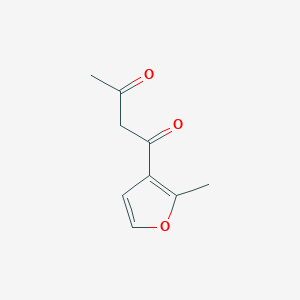
![3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoicacid](/img/structure/B13061751.png)
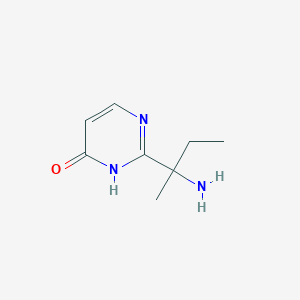
![Racemic-(4aS,6S,7aS)-4-tert-butyl6-ethylhexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B13061764.png)
